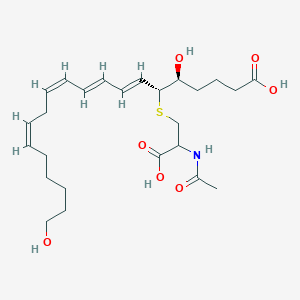

20-Hydroxy-N-acetylleukotriene E4

Description

20-Hydroxy-N-acetylleukotriene E4 (20-OH-N-acetyl LTE4) is a hydroxylated metabolite of N-acetylleukotriene E4 (N-acetyl LTE4), a key biliary metabolite derived from the glutathione-containing leukotriene C4 (LTC4) . Structurally, 20-OH-N-acetyl LTE4 is characterized by a 20-hydroxyl group added to the eicosatetraenoic acid backbone of N-acetyl LTE4, resulting in the chemical formula C25H39NO7S (monoisotopic molecular weight: 497.2447) . This modification occurs via cytochrome P450-mediated ω-hydroxylation in rat liver microsomes, representing a phase I metabolic pathway that enhances polarity for excretion .

N-acetyl LTE4 itself is formed through acetylation of leukotriene E4 (LTE4), a terminal metabolite in the cysteinyl leukotriene (cysLT) pathway. Its structure includes a 5-hydroxyl group, a conjugated triene system (7,9-trans; 11,14-cis), and an S-linked N-acetylcysteine moiety .

Propriétés

Numéro CAS |

107701-63-3 |

|---|---|

Formule moléculaire |

C25H39NO7S |

Poids moléculaire |

497.6 g/mol |

Nom IUPAC |

(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1 |

Clé InChI |

UZPKZFXYHDIVQF-AHKZIMAMSA-N |

SMILES |

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |

SMILES isomérique |

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O |

SMILES canonique |

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |

Synonymes |

20-hydroxy-N-acetylleukotriene E4 N-Ac-w-OH-LTE4 N-acetyl-omega-hydroxyleukotriene E4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Metabolic Differences

The table below summarizes key structural and metabolic features of 20-OH-N-acetyl LTE4 and related compounds:

Key Findings from Research

Metabolic Pathways :

- N-acetyl LTE4 is a terminal metabolite of LTC4, excreted in bile and feces after acetylation . In contrast, 20-OH-N-acetyl LTE4 is formed via microsomal ω-hydroxylation, a detoxification step that increases water solubility for renal excretion .

- The 11-trans isomer of N-acetyl LTE4 arises from geometric isomerization, likely during intestinal transit, reducing its receptor-binding affinity compared to the 11,14-cis form .

- N-acetyl LTE4 retains partial agonist activity at cysLT receptors due to its intact triene and thioether linkage, whereas LTE4 (lacking acetylation) exhibits higher receptor affinity .

Excretion and Stability :

- N-acetyl LTE4 and its 11-trans isomer are primarily excreted in feces, with germ-free rats showing higher fecal recovery (78%) than conventional rats (64%), suggesting gut microbiota influence .

- 20-OH-N-acetyl LTE4 is more rapidly cleared via urine due to its enhanced polarity, as observed in microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.